Cas no 90111-15-2 (3-Hydroxy-2-methylbenzaldehyde)

3-Hydroxy-2-methylbenzaldehyde is a substituted benzaldehyde derivative featuring both hydroxyl and methyl functional groups on the aromatic ring. This compound is of interest in organic synthesis due to its reactive aldehyde group and the potential for further functionalization at the hydroxyl and methyl positions. It serves as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of the hydroxyl group enhances its solubility in polar solvents, while the methyl group can influence steric and electronic properties in subsequent reactions. Its well-defined structure and purity make it suitable for precise synthetic applications.
3-Hydroxy-2-methylbenzaldehyde structure
90111-15-2 structure
Product Name:3-Hydroxy-2-methylbenzaldehyde
CAS No:90111-15-2
MF:C8H8O2
MW:136.147922515869
MDL:MFCD09999328
CID:1026341
PubChem ID:585876
Update Time:2025-06-15

3-Hydroxy-2-methylbenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-Hydroxy-2-methylbenzaldehyde
    • 2-methyl-3-hydroxybenzaldehyde
    • 3-Hydroxy-2-methyl-benzaldehyd
    • o-cresol-formaldehyde
    • BENZALDEHYDE, 3-HYDROXY-2-METHYL-
    • ZRYCRPNCXLQHPN-UHFFFAOYSA-N
    • cresol-formaldehyde
    • 3,2-Cresotaldehyde
    • 2-methyl-3-hydroxy-benzaldehyde
    • FCH1167215
    • MB08410
    • SY025927
    • AX8217411
    • W9287
    • ST24022900
    • 3,2-Cresotaldehyde (7CI)
    • 3-Hydroxy-2-methylbenzaldehyde (ACI)
    • CS-D1651
    • DB-128380
    • GS-3941
    • SCHEMBL210332
    • DTXSID40342916
    • 90111-15-2
    • AKOS007930067
    • MFCD09999328
    • MDL: MFCD09999328
    • Inchi: 1S/C8H8O2/c1-6-7(5-9)3-2-4-8(6)10/h2-5,10H,1H3
    • InChI Key: ZRYCRPNCXLQHPN-UHFFFAOYSA-N
    • SMILES: O=CC1C(C)=C(O)C=CC=1

Computed Properties

  • Exact Mass: 136.05200
  • Monoisotopic Mass: 136.052429494g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 1.4
  • Topological Polar Surface Area: 37.3

Experimental Properties

  • PSA: 37.30000
  • LogP: 1.51310

3-Hydroxy-2-methylbenzaldehyde Customs Data

  • HS CODE:2912499000
  • Customs Data:

    China Customs Code:

    2912499000

    Overview:

    2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

3-Hydroxy-2-methylbenzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DX844-1g
3-Hydroxy-2-methylbenzaldehyde
90111-15-2 98%
1g
916.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DX844-100mg
3-Hydroxy-2-methylbenzaldehyde
90111-15-2 98%
100mg
169CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DX844-5g
3-Hydroxy-2-methylbenzaldehyde
90111-15-2 98%
5g
3906CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DX844-250mg
3-Hydroxy-2-methylbenzaldehyde
90111-15-2 98%
250mg
380CNY 2021-05-08
TRC
H944440-25mg
3-Hydroxy-2-methylbenzaldehyde
90111-15-2
25mg
$115.00 2023-05-18
TRC
H944440-50mg
3-Hydroxy-2-methylbenzaldehyde
90111-15-2
50mg
$184.00 2023-05-18
TRC
H944440-100mg
3-Hydroxy-2-methylbenzaldehyde
90111-15-2
100mg
$282.00 2023-05-18
TRC
H944440-250mg
3-Hydroxy-2-methylbenzaldehyde
90111-15-2
250mg
$483.00 2023-05-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DX844-50mg
3-Hydroxy-2-methylbenzaldehyde
90111-15-2 98%
50mg
83.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DX844-200mg
3-Hydroxy-2-methylbenzaldehyde
90111-15-2 98%
200mg
199.0CNY 2021-08-04

3-Hydroxy-2-methylbenzaldehyde Production Method

3-Hydroxy-2-methylbenzaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:90111-15-2)3-Hydroxy-2-methylbenzaldehyde
Order Number:A860900
Stock Status:in Stock
Quantity:25g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:26
Price ($):1087.0/310.0
Email:sales@amadischem.com

Additional information on 3-Hydroxy-2-methylbenzaldehyde

Professional Introduction to 3-Hydroxy-2-methylbenzaldehyde (CAS No. 90111-15-2)

3-Hydroxy-2-methylbenzaldehyde, chemically designated as 3-hydroxy-2-methylbenzaldehyde, is a significant compound in the field of organic synthesis and pharmaceutical research. With a CAS number of 90111-15-2, this aromatic aldehyde has garnered attention due to its versatile applications and structural properties. The compound features a benzene ring substituted with both a hydroxyl group and a methyl group, making it a valuable intermediate in the synthesis of various bioactive molecules.

The structure of 3-hydroxy-2-methylbenzaldehyde imparts unique reactivity, enabling its use in diverse chemical transformations. The presence of the aldehyde functional group (CHO) at the para position relative to the hydroxyl group enhances its participation in condensation reactions, such as the formation of Schiff bases and heterocyclic compounds. These reactions are pivotal in medicinal chemistry, where novel drug candidates are often derived from such intermediates.

In recent years, research has highlighted the potential of 3-hydroxy-2-methylbenzaldehyde in the development of therapeutic agents. Its aromatic framework serves as a scaffold for designing molecules with specific biological activities. For instance, studies have explored its role in synthesizing compounds with anti-inflammatory and antioxidant properties. The hydroxyl and methyl groups contribute to hydrogen bonding capabilities, which are crucial for molecule-receptor interactions in drug design.

One notable application of 3-hydroxy-2-methylbenzaldehyde is in the synthesis of flavonoid derivatives. Flavonoids are a class of natural products known for their health benefits, and modifying their structure can enhance their pharmacological effects. The compound’s aldehyde group allows for further functionalization, enabling the creation of complex derivatives with improved bioavailability and target specificity. This adaptability makes it a preferred choice for medicinal chemists seeking to develop next-generation therapeutics.

The chemical properties of 3-hydroxy-2-methylbenzaldehyde also make it useful in material science applications. Its ability to participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, allows for the construction of more intricate molecular architectures. These advanced materials find applications in catalysis, electronics, and even in the development of smart polymers. The compound’s stability under various reaction conditions further underscores its utility as a building block in synthetic chemistry.

Recent advancements in green chemistry have also leveraged 3-hydroxy-2-methylbenzaldehyde for sustainable synthesis routes. Researchers have developed catalytic methods that minimize waste and energy consumption while maintaining high yields. Such innovations align with global efforts to promote environmentally friendly chemical processes. The compound’s role in these processes underscores its importance not only as a synthetic intermediate but also as a cornerstone of modern chemical practices.

In conclusion, 3-hydroxy-2-methylbenzaldehyde (CAS No. 90111-15-2) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and organic synthesis. Its unique structural features enable diverse chemical transformations, making it indispensable in the development of novel drugs and advanced materials. As research continues to uncover new possibilities, this compound is poised to remain at the forefront of chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:90111-15-2)3-Hydroxy-2-methylbenzaldehyde
A860900
Purity:99%/99%
Quantity:25g/5g
Price ($):1087.0/310.0
Email